

A Technical Guide to the Bid BH3 Domain (Residues 80-99)

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Compound of Interest

Compound Name: Bid BH3 (80-99), FAM labeled

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Introduction

The BH3-interacting domain death agonist (Bid) is a pro-apoptotic protein belonging to the Bcl-2 family, specifically the "BH3-only" subgroup.[1][2] These proteins are critical regulators of the intrinsic, or mitochondrial, pathway of apoptosis.[3][4] Bid uniquely serves as a sentinel, connecting the extrinsic apoptosis pathway (initiated by death receptors like Fas) to the mitochondrial machinery.[3][5] Upon activation by caspase-8, Bid is cleaved into a larger C-terminal fragment known as tBid (truncated Bid), which translocates to the mitochondria.[4][6] The pro-apoptotic function of Bid and tBid is mediated by its Bcl-2 homology 3 (BH3) domain.[4][7] This guide focuses on the core 20-amino acid sequence of the human Bid BH3 domain, encompassing residues 80-99.

Human Bid BH3 Domain Sequence (Residues 80-99):

The canonical amino acid sequence for this critical region is:

- Single-Letter Code: EDIIRNIARHLAQVGDSMDR[8]
- Three-Letter Code: H-Glu-Asp-Ile-Ile-Arg-Asn-Ile-Ala-Arg-His-Leu-Ala-Gln-Val-Gly-Asp-Ser-Met-Asp-Arg-OH[8]

Mechanism of Action

The Bid BH3 domain is essential for its pro-apoptotic activity. Following cleavage of full-length Bid, the BH3 domain in the tBid fragment becomes exposed, enabling it to interact with other Bcl-2 family members at the mitochondrial outer membrane.^[4] Its primary roles are:

- **Direct Activation of Effector Proteins:** The Bid BH3 domain can directly bind to and activate the effector proteins Bax and Bak.^{[1][9]} This interaction induces a conformational change in Bax and Bak, leading to their oligomerization and the formation of pores in the mitochondrial outer membrane (MOMP).^{[1][3][9]}
- **Inhibition of Anti-Apoptotic Proteins:** The Bid BH3 domain also binds with high affinity to anti-apoptotic proteins like Bcl-xL and Bcl-2.^{[10][11]} This sequesters the pro-survival proteins, preventing them from inhibiting Bax and Bak, thereby further promoting apoptosis.^[12]

The release of mitochondrial intermembrane space proteins, such as cytochrome c, through the Bax/Bak pores activates the caspase cascade, culminating in controlled cell death.^{[4][13]}

Quantitative Interaction Data

The binding affinity of the Bid BH3 domain to various Bcl-2 family members is a critical determinant of its function. These interactions are frequently studied using synthetic peptides corresponding to the BH3 domain. Below is a summary of reported binding affinities.

Interacting Protein	Bid BH3 Peptide/Fragment	Method	Dissociation Constant (Kd)	Reference
Bcl-xL	tBid (full length)	ITC	27.2 ± 0.5 nM	^[6]
Bcl-xL	Bid (61-104)	ITC	30.58 nM (at pH 7)	^[6]
Bcl-xL	FITC-labeled Bid BH3 peptide	FP	3.36 nM	^[14]

- ITC: Isothermal Titration Calorimetry
- FP: Fluorescence Polarization

Signaling Pathway and Logic

The Bid BH3 domain is a central node in the apoptotic signaling network, linking extrinsic death signals to intrinsic mitochondrial execution.



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Caption: Bid-mediated apoptosis signaling pathway.

Experimental Protocols

Studying the interactions of the Bid BH3 domain requires robust biophysical and biochemical assays. Fluorescence Polarization (FP) is a widely used, high-throughput method to quantify these protein-peptide interactions in solution.

Protocol: Competitive Fluorescence Polarization (FP) Binding Assay

This protocol is designed to determine the binding affinity (e.g., IC₅₀, K_i) of an unlabeled test compound (or peptide) for a Bcl-2 family protein by measuring its ability to displace a fluorescently-labeled Bid BH3 probe.

1. Materials and Reagents:

- Target Protein: Purified recombinant anti-apoptotic protein (e.g., Bcl-xL).
- Fluorescent Probe: Synthetic Bid BH3 (80-99) peptide labeled with a fluorophore (e.g., 5-FAM, FITC).[\[15\]](#)[\[16\]](#)
- Test Compound: Unlabeled competitor peptide or small molecule inhibitor.
- Assay Buffer: Phosphate-buffered saline (PBS) or Tris-based buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 7.4) supplemented with 0.01% Tween-20 or 0.1% BSA to prevent non-specific binding.
- Microplates: Low-binding, black, 96-well or 384-well microplates.
- Plate Reader: Equipped with polarization filters for the chosen fluorophore.

2. Experimental Procedure:

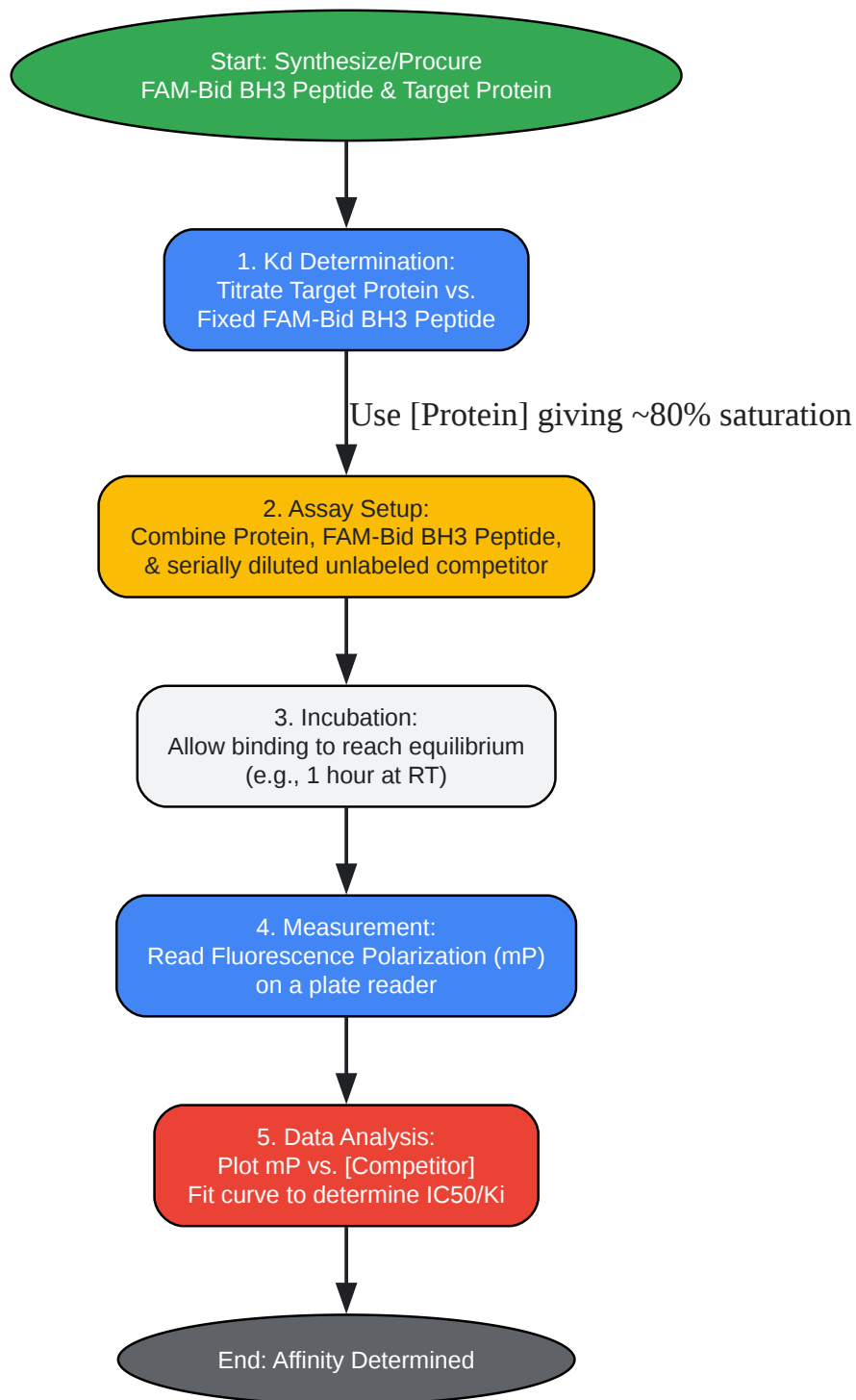
- Step 1: Determine Optimal Probe Concentration:
 - Prepare a serial dilution of the target protein (e.g., Bcl-xL) in assay buffer.
 - Add a fixed, low nanomolar concentration of the fluorescent Bid BH3 probe to all wells.
 - Incubate at room temperature for 1 hour to reach equilibrium.
 - Measure fluorescence polarization. The polarization value will increase as more probe binds to the protein.

- Plot the FP signal (in millipolarization units, mP) against the protein concentration and fit the data to a saturation binding curve to determine the K_d between the probe and the protein.^{[14][17]} For subsequent competition assays, use a protein concentration that results in ~70-80% of the maximal FP signal.
- Step 2: Competition Assay:
 - Prepare a serial dilution of the unlabeled test compound.
 - In the microplate wells, add the fixed concentrations of the target protein and fluorescent Bid BH3 probe determined in Step 1.
 - Add the serial dilutions of the test compound. Include controls for "no inhibition" (probe + protein, no competitor) and "full inhibition" (probe only).
 - Incubate at room temperature for 1 hour.
 - Measure fluorescence polarization.

3. Data Analysis:

- The FP signal will decrease as the test compound displaces the fluorescent probe from the target protein.^[15]
- Plot the FP signal against the logarithm of the test compound concentration.
- Fit the data to a sigmoidal dose-response curve to calculate the IC_{50} value, which is the concentration of the competitor that displaces 50% of the bound probe.
- The inhibition constant (K_i) can be calculated from the IC_{50} using the Cheng-Prusoff equation if the K_d of the fluorescent probe is known.

Experimental Workflow Diagram



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